molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol CAS No. 874592-32-2

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol

Cat. No.: B358893
CAS No.: 874592-32-2
M. Wt: 287.53g/mol
InChI Key: AOQCLVQPCDXCKU-UHFFFAOYSA-N
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Description

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol: is a chemical compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a furan ring through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with furfuryl alcohol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde or 5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid.

    Reduction: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives.

    Substitution: Formation of various substituted phenyl-furan derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions of halogenated aromatic compounds with biological systems.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Comparison with Similar Compounds

  • [5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde]
  • [5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid]
  • [5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives]

Uniqueness:

  • Structural Features: The combination of a bromine and chlorine-substituted phenyl ring with a furan ring through a methanol group is unique.
  • Reactivity: The presence of halogen atoms enhances the compound’s reactivity, making it valuable for various chemical processes.
  • Applications: Its potential applications in organic synthesis, pharmaceutical research, and material science distinguish it from other similar compounds.

Properties

IUPAC Name

[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQCLVQPCDXCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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